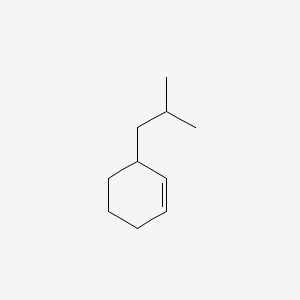
Cyclohexene, 3-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-(2-methylpropyl)- can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 3-(2-methylpropyl)- often involves catalytic hydrogenation of isobutylbenzene followed by dehydrogenation. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 3-(2-methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium (Pd) or Platinum (Pt) catalyst
Substitution: Halogens (Cl2, Br2), Halogenating agents (NBS, NCS)
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Cyclohexene, 3-(2-methylpropyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclohexene, 3-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The pathways involved include oxidation, reduction, and conjugation reactions mediated by enzymes like cytochrome P450 .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexene, 3-isobutyl-
- 3-Isobutyl-1-cyclohexene
- Cyclohexene, 3-(2-propenyl)-
- Cyclohexene, 3-(2-propynyl)-
Uniqueness
Cyclohexene, 3-(2-methylpropyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its isobutyl group at the 3-position of the cyclohexene ring differentiates it from other cyclohexene derivatives, influencing its reactivity and applications .
Propiedades
Número CAS |
4104-56-7 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
Clave InChI |
NVLNRIBMCIJLQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


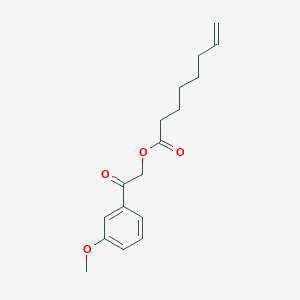
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)

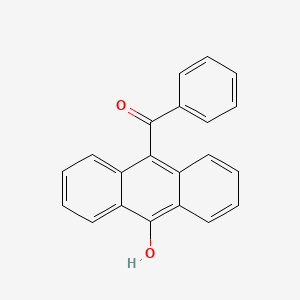
![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
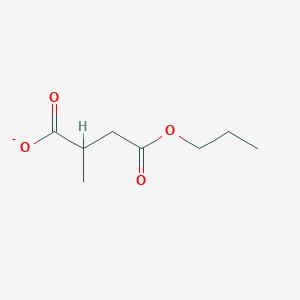

![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
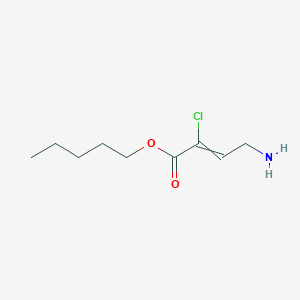
![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
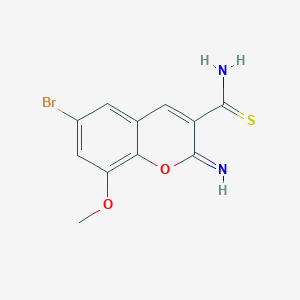
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)
